molecular formula C14H18O9S B14793234 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate

5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate

Cat. No.: B14793234
M. Wt: 362.35 g/mol
InChI Key: JIXWCMGGZUZYET-UHFFFAOYSA-N
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Description

5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate is a chemical compound with the molecular formula C14H12O6S. It is also known by its synonyms, HMBS and sulisobenzone . This compound is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate typically involves the sulfonation of 4-hydroxy-2-methoxybenzophenone. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. It can also interact with cellular membranes and proteins, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate is unique due to the presence of both the sulfonic acid and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Properties

Molecular Formula

C14H18O9S

Molecular Weight

362.35 g/mol

IUPAC Name

5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;trihydrate

InChI

InChI=1S/C14H12O6S.3H2O/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9;;;/h2-8,15H,1H3,(H,17,18,19);3*1H2

InChI Key

JIXWCMGGZUZYET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O.O.O.O

Origin of Product

United States

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